6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid
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Description
6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C13H12ClF3N2O4 and its molecular weight is 352.69. The purity is usually 95%.
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Mechanism of Action
The mode of action of such compounds often involves interaction with specific protein targets in the body, leading to changes in cellular function. The specific targets and mode of action would depend on the exact structure of the compound and could vary widely among different compounds .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are typically determined through experimental studies and can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The compound’s action can also be influenced by various environmental factors, including pH, temperature, presence of other compounds, and specific conditions within the body. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
6-chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.C2HF3O2/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9;3-2(4,5)1(6)7/h1-2,5,13H,3-4,6H2,(H,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUQLBGUFKWBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Cl)NC(=O)O2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.